molecular formula C22H19N3OS B11704776 (2Z)-4-(4-methoxyphenyl)-N-phenyl-2-(phenylimino)-1,3-thiazol-3(2H)-amine

(2Z)-4-(4-methoxyphenyl)-N-phenyl-2-(phenylimino)-1,3-thiazol-3(2H)-amine

Cat. No.: B11704776
M. Wt: 373.5 g/mol
InChI Key: SJXYKDOQWPMIBK-UHFFFAOYSA-N
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Description

(2E)-4-(4-METHOXYPHENYL)-N-PHENYL-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-AMINE is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes methoxyphenyl, phenyl, and phenylimino groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4-(4-METHOXYPHENYL)-N-PHENYL-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-AMINE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with phenyl isothiocyanate under basic conditions to form the desired thiazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typical.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-4-(4-METHOXYPHENYL)-N-PHENYL-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-AMINE is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets can be studied to understand its potential therapeutic effects.

Medicine

In medicine, derivatives of this compound could be explored for their pharmacological properties. Thiazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer activities.

Industry

In the industrial sector, the compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of (2E)-4-(4-METHOXYPHENYL)-N-PHENYL-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on its specific biological activity, which requires further research.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: The parent compound of the thiazole family.

    Benzothiazole: A similar compound with a fused benzene ring.

    Phenylthiazole: A thiazole derivative with a phenyl group.

Uniqueness

(2E)-4-(4-METHOXYPHENYL)-N-PHENYL-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-AMINE is unique due to its specific substitution pattern and the presence of the methoxyphenyl and phenylimino groups. These structural features contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C22H19N3OS

Molecular Weight

373.5 g/mol

IUPAC Name

4-(4-methoxyphenyl)-N-phenyl-2-phenylimino-1,3-thiazol-3-amine

InChI

InChI=1S/C22H19N3OS/c1-26-20-14-12-17(13-15-20)21-16-27-22(23-18-8-4-2-5-9-18)25(21)24-19-10-6-3-7-11-19/h2-16,24H,1H3

InChI Key

SJXYKDOQWPMIBK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2NC4=CC=CC=C4

Origin of Product

United States

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